molecular formula C13H11BrO2 B11975362 3'-Bromo-2'-methoxy-biphenyl-2-OL CAS No. 201405-70-1

3'-Bromo-2'-methoxy-biphenyl-2-OL

Cat. No.: B11975362
CAS No.: 201405-70-1
M. Wt: 279.13 g/mol
InChI Key: HAFGYMIBWICTQJ-UHFFFAOYSA-N
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Description

3’-Bromo-2’-methoxy-biphenyl-2-OL is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.135 g/mol . This compound is characterized by the presence of a bromine atom at the 3’ position, a methoxy group at the 2’ position, and a hydroxyl group at the 2 position on a biphenyl structure. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-methoxy-biphenyl-2-OL typically involves the bromination of 2’-methoxy-biphenyl-2-OL. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 3’ position .

Industrial Production Methods

Industrial production of 3’-Bromo-2’-methoxy-biphenyl-2-OL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-methoxy-biphenyl-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Formation of 3’-Bromo-2’-methoxy-biphenyl-2-one.

    Reduction: Formation of 2’-methoxy-biphenyl-2-OL.

Scientific Research Applications

3’-Bromo-2’-methoxy-biphenyl-2-OL is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-methoxy-biphenyl-2-OL involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-cyclohexen-1-OL
  • 3-Methoxy-2,3-diphenyl-butan-2-OL
  • 2-(4-Bromo-phenyl)-butan-2-OL

Uniqueness

3’-Bromo-2’-methoxy-biphenyl-2-OL is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group on the biphenyl ring system allows for selective reactions and interactions that are not possible with other similar compounds .

Properties

CAS No.

201405-70-1

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

2-(3-bromo-2-methoxyphenyl)phenol

InChI

InChI=1S/C13H11BrO2/c1-16-13-10(6-4-7-11(13)14)9-5-2-3-8-12(9)15/h2-8,15H,1H3

InChI Key

HAFGYMIBWICTQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)C2=CC=CC=C2O

Origin of Product

United States

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